molecular formula C14H10ClFO B15203896 1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-yl) ethanone

1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-yl) ethanone

Cat. No.: B15203896
M. Wt: 248.68 g/mol
InChI Key: JCCAPLYQFMUESI-UHFFFAOYSA-N
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Description

1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-yl) ethanone is an organic compound with the molecular formula C14H10ClFO It is a biphenyl derivative where the ethanone group is substituted at the 4-position of the biphenyl ring, with additional chloro and fluoro substituents at the 4’ and 3’ positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-yl) ethanone typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation of 4-chloro-3-fluorobiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-yl) ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Electrophilic Substitution: Halogenated biphenyl derivatives.

    Nucleophilic Substitution: Substituted biphenyl derivatives with nucleophiles replacing the chloro or fluoro groups.

    Oxidation: Biphenyl carboxylic acids.

    Reduction: Biphenyl alcohols.

Scientific Research Applications

1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-yl) ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-yl) ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies on its specific molecular targets and pathways are ongoing .

Comparison with Similar Compounds

  • 1-(4-Chloro-3-fluorophenyl)ethanone
  • 1-(4-Chloro-3-methylphenyl)ethanone
  • 1-(4-Chloro-3-bromophenyl)ethanone

Comparison: 1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-yl) ethanone is unique due to the presence of both chloro and fluoro substituents on the biphenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different physicochemical properties and biological effects, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C14H10ClFO

Molecular Weight

248.68 g/mol

IUPAC Name

1-[4-(4-chloro-3-fluorophenyl)phenyl]ethanone

InChI

InChI=1S/C14H10ClFO/c1-9(17)10-2-4-11(5-3-10)12-6-7-13(15)14(16)8-12/h2-8H,1H3

InChI Key

JCCAPLYQFMUESI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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